E-1-Octenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

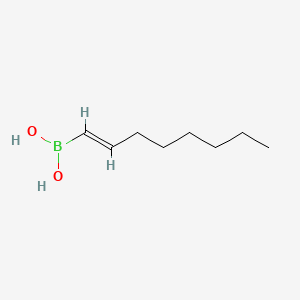

E-1-Octenylboronic acid, also known as trans-1-Octen-1-ylboronic acid, is a chemical compound with the molecular formula C8H17BO2 . It is often used in laboratory settings and for the synthesis of various substances .

Synthesis Analysis

The synthesis of this compound involves the hydroboration of 1-alkynes with 1,3,2-benzodioxaborole (catecholborane), which is generated in situ by the reaction of BH3 in THF with catechol . This reaction is mediated by dicyclohexylborane and takes place in THF at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a chain of eight carbon atoms, with a boronic acid group attached to one end of the chain . The molecular weight of the compound is 156.03 g/mol .Physical And Chemical Properties Analysis

This compound has a density of 0.911 g/cm3, a boiling point of 263.2°C at 760 mmHg, and a melting point of 100-104 °C . It has a refractive index of 1.446 .Wissenschaftliche Forschungsanwendungen

1. Complex Formation and Mechanistic Insights

E-1-Octenylboronic acid, similar to phenylboronic acid, is known for its ability to form complexes with polyols. A study on the phenylboronic acid/1,2-ethanediol system demonstrated the complexation reaction via the four-coordinate phenylboronate anion and explored the mechanistic implications of this process (Pizer & Tihal, 1996).

2. Drug Delivery Applications

Boronic acid derivatives, including this compound, have been widely studied for drug delivery applications. Phenylboronic acid-based materials, for instance, have been utilized in constructing glucose-responsive systems for insulin delivery, highlighting the potential of boronic acids in drug delivery technologies (Ma & Shi, 2014).

3. Bio-imaging and Photodynamic Therapy

Phenylboronic acid-functionalized pyrene derivatives have been used for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. This illustrates the use of boronic acid derivatives in bio-imaging and therapeutic applications (Li & Liu, 2021).

4. Catalytic Applications in Polymerization

Boronic acids, including this compound, have been studied for their catalytic activity in the ring-opening polymerization of cyclic esters, demonstrating their potential in the synthesis of polymeric materials (Ren et al., 2015).

5. Applications in Nanomaterials for Biosensing

Phenylboronic acid-decorated polymeric nanomaterials, which are conceptually similar to this compound derivatives, have been used in the development of biosensors. Their unique interaction with glucose and sialic acid makes them suitable for diagnostic applications (Lan & Guo, 2019).

Wirkmechanismus

Zukünftige Richtungen

The future directions of E-1-Octenylboronic acid are not explicitly mentioned in the search results .

Relevant Papers A paper titled “Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron” discusses the synthesis of this compound and its use in various reactions .

Eigenschaften

IUPAC Name |

[(E)-oct-1-enyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h7-8,10-11H,2-6H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTAJLKAPFBZDQ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(ethylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2938157.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2938163.png)

![N-(2-chloro-4-methylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2938166.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2938169.png)

![Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2938172.png)

![N-{2-methyl-3-[(propan-2-yloxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2938173.png)

![3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2938174.png)

![1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938175.png)